2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde
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Overview
Description
2-(2,5-Dimethylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound, in particular, features a 2,5-dimethylphenyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde typically involves the formation of the indole ring followed by the introduction of the 2,5-dimethylphenyl group and the aldehyde functional group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The 2,5-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and an appropriate catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: 2-(2,5-Dimethylphenyl)-1H-indole-3-carboxylic acid
Reduction: 2-(2,5-Dimethylphenyl)-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in studying biological processes involving indole derivatives.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenyl)-1H-indole-3-carboxylic acid
- 2-(2,5-Dimethylphenyl)-1H-indole-3-methanol
- 2-(2,5-Dimethylphenyl)-1H-indole-3-nitrile
Uniqueness
2-(2,5-Dimethylphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which can undergo specific chemical reactions that other similar compounds may not. This functional group also allows for the formation of Schiff bases and other derivatives, expanding its utility in chemical synthesis and biological research .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-11-7-8-12(2)14(9-11)17-15(10-19)13-5-3-4-6-16(13)18-17/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTKWYFVMVNZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C3=CC=CC=C3N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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